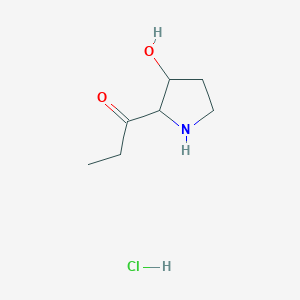![molecular formula C7H12BrNO B11825778 [(1S,6S)-1-bromo-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11825778.png)
[(1S,6S)-1-bromo-3-azabicyclo[4.1.0]heptan-6-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S,6S)-1-bromo-3-azabicyclo[410]heptan-6-yl]methanol is a bicyclic compound that features a bromine atom, an azabicyclo structure, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,6S)-1-bromo-3-azabicyclo[4.1.0]heptan-6-yl]methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed reactions to form the bicyclic structure. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
[(1S,6S)-1-bromo-3-azabicyclo[4.1.0]heptan-6-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can produce various substituted derivatives.
Scientific Research Applications
[(1S,6S)-1-bromo-3-azabicyclo[4.1.0]heptan-6-yl]methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1S,6S)-1-bromo-3-azabicyclo[4.1.0]heptan-6-yl]methanol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
- (1S,2R,4R,6S)-(–)-1-Methyl-2-phenethyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-ol
- (1R,2R,4S,6S)-(–)-1-Methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-ol
- (±)-6-Octyl-7-oxabicyclo[4.1.0]heptan-2-ol
Uniqueness
[(1S,6S)-1-bromo-3-azabicyclo[4.1.0]heptan-6-yl]methanol is unique due to its specific combination of a bromine atom, azabicyclo structure, and hydroxyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C7H12BrNO |
|---|---|
Molecular Weight |
206.08 g/mol |
IUPAC Name |
[(1S,6S)-1-bromo-3-azabicyclo[4.1.0]heptan-6-yl]methanol |
InChI |
InChI=1S/C7H12BrNO/c8-7-3-6(7,5-10)1-2-9-4-7/h9-10H,1-5H2/t6-,7+/m0/s1 |
InChI Key |
LMGAKYVHUKRNSK-NKWVEPMBSA-N |
Isomeric SMILES |
C1CNC[C@]2([C@@]1(C2)CO)Br |
Canonical SMILES |
C1CNCC2(C1(C2)CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride](/img/structure/B11825710.png)
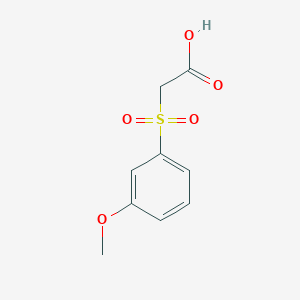

![3-(4-Nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11825726.png)
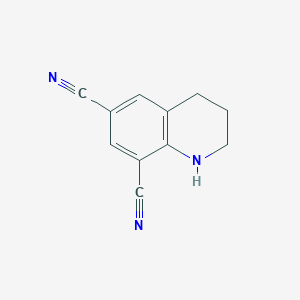

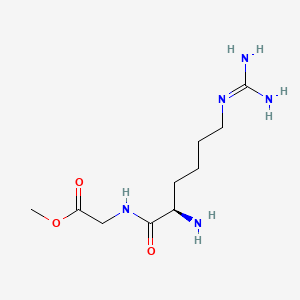

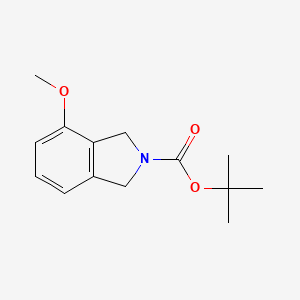
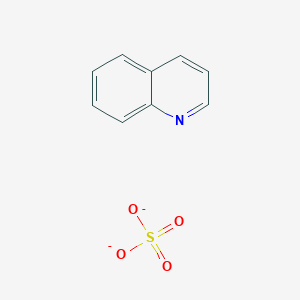
![2-[(1E,3E)-5-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride](/img/structure/B11825786.png)
![1-(((cyclohexyloxy)carbonyl)oxy)ethyl 2-ethoxy-1-((2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B11825797.png)
